5-苄基-2-羟基苯甲醛

描述

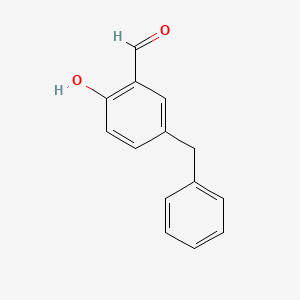

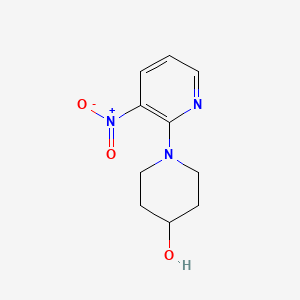

5-Benzyl-2-hydroxybenzaldehyde is an organic compound with the empirical formula C14H12O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 5-Benzyl-2-hydroxybenzaldehyde can be represented by the InChI notation: 1S/C14H12O2/c15-10-13-9-12 (6-7-14 (13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 .Physical and Chemical Properties Analysis

5-Benzyl-2-hydroxybenzaldehyde is a solid substance . It has a molecular weight of 212.24 .科学研究应用

固相有机合成

- 接头利用:5-苄基-2-羟基苯甲醛衍生物被研究用作固相有机合成中的接头。具体来说,4-羟基苯甲醛是一种相关化合物,当与树脂连接并用于还原胺化过程中时,已被证明是有效的 (Swayze, 1997)。

化学转化和合成

- 氧官能化过程:一项关于 Cu(OAc)2 催化的苄基 C(sp3)–H 氧官能化的研究重点介绍了羟基苯甲醛转化为各种芳香羰基化合物 (Jiang 等人,2014)。

- 晶体结构和几何优化:源自 5-硝基-2-羟基苯甲醛的化合物晶体结构(类似于 5-苄基-2-羟基苯甲醛)已被分析,提供了对其化学性质的见解 (Mondal 等人,2002)。

环境化学

- 芳香醛的转化:研究表明,卤代芳香醛(类似于 5-苄基-2-羟基苯甲醛)如何通过厌氧菌转化。这项研究可以深入了解此类化合物的环境归宿 (Neilson 等人,1988)。

药理学研究

- 胰岛素敏感性增强:5-甲酰水杨醛是一种相关化合物,已被用于合成含有苯并呋喃的胰岛素敏感性增强剂化合物 (Stille 等人,1996)。

材料科学

- 液晶和阻燃分子的合成:已经探索了基于 4-羟基苯甲醛(一种结构相关的化合物)的新型化合物在液晶和阻燃应用中的潜在用途 (Jamain 等人,2020)。

分析化学

- 铜(II)离子富集:双(5-溴-2-羟基苯甲醛)-1,2-丙二亚胺(结构上类似于 5-苄基-2-羟基苯甲醛)已被用于提高水样中痕量的铜(II)离子,展示了其在分析化学应用中的潜力 (Fathi & Yaftian, 2009)。

安全和危害

作用机制

Target of Action

The primary targets of 5-Benzyl-2-hydroxybenzaldehyde are cellular antioxidation systems . This compound disrupts these systems, which should be an effective method for control of fungal pathogens .

Mode of Action

5-Benzyl-2-hydroxybenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the redox-active properties of the compound .

Biochemical Pathways

The affected pathways of 5-Benzyl-2-hydroxybenzaldehyde primarily involve the oxidative stress-response pathway . The disruption of cellular antioxidation leads to changes in these pathways and their downstream effects, contributing to the antifungal activity of the compound .

Result of Action

The molecular and cellular effects of 5-Benzyl-2-hydroxybenzaldehyde’s action result in the inhibition of fungal growth . By disrupting cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase, the compound effectively inhibits fungal growth .

生化分析

Biochemical Properties

5-Benzyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their stability and ability to form complexes with metal ions . The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions highlight its potential as a chemosensitizing agent in antifungal treatments.

Cellular Effects

5-Benzyl-2-hydroxybenzaldehyde has been shown to affect various types of cells and cellular processes. It disrupts cellular redox homeostasis and antioxidation systems, leading to the inhibition of fungal growth . The compound influences cell signaling pathways, particularly those involved in oxidative stress responses. Additionally, it can impact gene expression related to antioxidation and cellular metabolism, further contributing to its antifungal properties.

Molecular Mechanism

At the molecular level, 5-Benzyl-2-hydroxybenzaldehyde exerts its effects through binding interactions with biomolecules and enzyme inhibition. The presence of an ortho-hydroxyl group in the aromatic ring enhances its antifungal activity by disrupting the mitochondrial respiratory chain in fungi . This disruption leads to the destabilization of cellular redox homeostasis, ultimately inhibiting fungal growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Benzyl-2-hydroxybenzaldehyde can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, but its antifungal activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of 5-Benzyl-2-hydroxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without causing adverse effects . At higher doses, it may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use.

Metabolic Pathways

5-Benzyl-2-hydroxybenzaldehyde is involved in metabolic pathways related to antioxidation and redox cycling. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions contribute to its role in disrupting cellular redox homeostasis and enhancing antifungal efficacy.

Transport and Distribution

Within cells and tissues, 5-Benzyl-2-hydroxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity . Understanding the transport mechanisms can aid in optimizing its therapeutic potential.

Subcellular Localization

5-Benzyl-2-hydroxybenzaldehyde localizes to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to organelles involved in redox homeostasis, such as mitochondria . This subcellular localization is essential for its role in disrupting cellular antioxidation systems and inhibiting fungal growth.

属性

IUPAC Name |

5-benzyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZXGZKHKUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2615249.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2615250.png)

![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2615256.png)

![(2,5-Difluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2615258.png)

![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine](/img/structure/B2615268.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)